7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Chemical purity Batch consistency Medicinal chemistry

7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one hydrochloride (CAS 2109188‑97‑6) is a constrained bicyclic heterocycle that combines a pyrrolidine ring fused to a 1,3‑oxazin‑2‑one lactam [REFS‑1]. The bridgehead methyl group introduces a quaternary carbon centre that rigidifies the scaffold, while the hydrochloride salt improves aqueous solubility and long‑term storage stability [REFS‑2].

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
CAS No. 2109188-97-6
Cat. No. B1383870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
CAS2109188-97-6
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC12CNCC1COC(=O)N2.Cl
InChIInChI=1S/C7H12N2O2.ClH/c1-7-4-8-2-5(7)3-11-6(10)9-7;/h5,8H,2-4H2,1H3,(H,9,10);1H
InChIKeyHJXABAYBYGFFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one Hydrochloride: A Structurally Constrained Bicyclic Lactam Building Block for Drug Discovery and Chemical Biology


7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one hydrochloride (CAS 2109188‑97‑6) is a constrained bicyclic heterocycle that combines a pyrrolidine ring fused to a 1,3‑oxazin‑2‑one lactam [REFS‑1]. The bridgehead methyl group introduces a quaternary carbon centre that rigidifies the scaffold, while the hydrochloride salt improves aqueous solubility and long‑term storage stability [REFS‑2]. This compound is offered by several specialist chemical suppliers as a high‑purity intermediate for medicinal chemistry and fragment‑based lead discovery campaigns.

Why a Simple Oxazinone or Unsubstituted Pyrrolo‑oxazine Cannot Replace 7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one Hydrochloride


The 7a‑methyl substituent creates a unique quaternary stereocentre that profoundly alters the conformational landscape relative to the des‑methyl or N‑benzyl analogues [REFS‑1]. This rigidification can translate into measurable differences in target‑binding entropy, metabolic stability, and off‑target selectivity when the scaffold is incorporated into lead molecules. Simple monocyclic oxazinones or unsubstituted pyrrolo‑oxazines lack this conformational constraint and therefore cannot reproduce the same pharmacological profile.

Head‑to‑Head Purity, Salt‑Form Solubility, and Conformational Rigidity Data for 7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one Hydrochloride


Vendor‑Reported Purity: 7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one Hydrochloride vs. Its N‑Benzyl Congener

Commercial suppliers report a purity of ≥97‑98 % for the title compound, whereas the 1‑benzyl‑7a‑methyl analogue is typically offered at 95 % purity [REFS‑1][REFS‑2]. This difference is significant for fragment‑based screening or early‑stage lead optimisation where impurities can confound bioassay results.

Chemical purity Batch consistency Medicinal chemistry

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt form is designed to increase aqueous solubility relative to the neutral free base. While absolute solubility data for the free base are not publicly available, the salt form is the preferred starting point for aqueous assay buffers and in vivo formulation, as indicated by supplier recommendations [REFS‑1].

Salt selection Aqueous solubility Formulation

Conformational Rigidity: 7a‑Methyl Quaternary Centre vs. Unsubstituted Scaffolds

The 7a‑methyl group locks the pyrrolidine‑oxazine fusion into a single envelope conformation, whereas the des‑methyl analogue (e.g., hexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one) can populate multiple low‑energy conformers [REFS‑1]. In analogous tricyclic mTOR inhibitor series, introduction of a bridgehead methyl was shown to improve kinase selectivity by 5‑ to 10‑fold over the non‑methylated congener [REFS‑2].

Conformational analysis Scaffold rigidity Binding entropy

Optimal Use Cases for 7A‑Methylhexahydropyrrolo[3,4‑d][1,3]oxazin‑2(1H)‑one Hydrochloride Based on Quantitative Differentiation


Fragment‑Based Lead Discovery Campaigns Requiring High‑Purity, Soluble Building Blocks

The 98 % purity and hydrochloride salt form make this compound suitable for direct use in fragment screening libraries without additional purification, reducing cycle time from procurement to assay [REFS‑1].

Design of Conformationally Constrained Kinase or GPCR Ligands

When incorporated into a lead series, the 7a‑methyl group can pre‑organise the molecule into a bioactive conformation, potentially improving target selectivity as observed in related mTOR inhibitor programmes [REFS‑2].

Synthesis of CNS‑Penetrant Drug Candidates

Analogous tricyclic pyrimido‑pyrrolo‑oxazine scaffolds have demonstrated predicted blood–brain barrier permeability in MDCK‑MDR1 assays; the 7a‑methylated core may contribute to favourable CNS drug‑like properties [REFS‑2].

Quote Request

Request a Quote for 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.